![molecular formula C12H11ClN2OS2 B3035222 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide CAS No. 303996-54-5](/img/structure/B3035222.png)

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide

Übersicht

Beschreibung

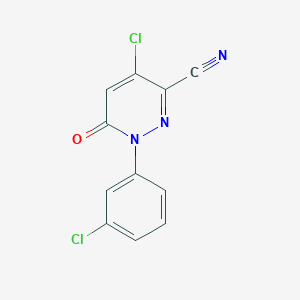

The compound is a derivative of isothiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a chlorobenzyl group and a methyl group attached to the isothiazole ring .

Molecular Structure Analysis

The molecular structure of the related compound was confirmed by single-crystal X-ray diffraction analysis . The molecules form pairs of dimers in an inversion related alternate head-to-tail .Chemical Reactions Analysis

The related compound was identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . This indicates that it may interact with the enzyme 11β-HSD1 in the body, which is involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound were analyzed using density functional theory (DFT) calculations . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Wissenschaftliche Forschungsanwendungen

1. Pharmacological Properties

In the field of pharmacology, research has explored the potential of compounds structurally related to 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide. For instance, studies on triazole and thiadiazole derivatives have revealed effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

2. Structural and Inhibitory Analysis

Research involving similar compounds has delved into detailed structural analysis, such as the study on a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor, which included an in-depth exploration of molecular structure and interactions (Al-Wahaibi et al., 2019).

3. Antimicrobial Activities

The antimicrobial properties of structurally related triazole derivatives have been investigated, highlighting the potential for these compounds in addressing bacterial and fungal infections (Mange et al., 2013).

4. Cytotoxic Activity

Research into thiopyrimidine derivatives, which share a sulfanyl group with the compound , has been conducted to assess their cytotoxic activity against various cell lines, offering insights into potential therapeutic applications (Stolarczyk et al., 2018).

5. Synthesis and Biological Activities

Studies have also focused on the synthesis of compounds like isothiazolopyridines, demonstrating their biological significance and potential applications in various fields (Youssef et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

This inhibition could potentially reduce the levels of active cortisol, thereby modulating the processes regulated by this hormone .

Biochemical Pathways

The inhibition of 11β-HSD1 affects the glucocorticoid pathway, which is involved in various physiological processes, including the stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Result of Action

By inhibiting 11β-HSD1 and potentially reducing cortisol levels, this compound could have a variety of effects at the molecular and cellular level. These effects could include reduced inflammation, altered metabolic processes, and modulation of the immune response .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with transport proteins, which facilitate its movement within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, ensuring its proper localization and function within the cell .

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c1-7-10(11(14)16)12(15-18-7)17-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMCMTLZTSDEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)

![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)

![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)

![3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B3035151.png)

![(3Z)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]imino-2-(4-fluorophenyl)propanenitrile](/img/structure/B3035152.png)

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B3035153.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(piperidino)methanone](/img/structure/B3035154.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone](/img/structure/B3035155.png)

![(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3035156.png)